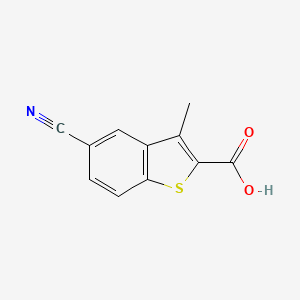
5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid
Descripción general
Descripción
5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C11H7NO2S and its molecular weight is 217.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and data.
Anti-inflammatory Activity
Research indicates that thiophene-based compounds exhibit significant anti-inflammatory properties. The presence of cyano and methyl groups in this compound enhances its interaction with inflammatory pathways.
- Inhibition of Lipoxygenase Enzymes :
- Mast Cell Degranulation :
Anticancer Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines.
- Cell Line Studies :
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored.
- Bacterial Inhibition :
Case Studies
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Drug Development
5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid is being explored as a potential scaffold for developing novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.
2. Enzyme Inhibition
Research indicates that derivatives of this compound may act as inhibitors for specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential effects on branched-chain alpha-keto acid dehydrogenase kinase, which is relevant in the treatment of metabolic disorders such as diabetes and kidney diseases .
Material Science Applications
1. Organic Electronics
The compound has shown promise in the field of organic electronics, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
2. Synthesis of Functional Materials
this compound serves as a building block for synthesizing more complex materials with tailored properties for specific applications, including sensors and catalysts.
Case Studies
Propiedades
IUPAC Name |
5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2S/c1-6-8-4-7(5-12)2-3-9(8)15-10(6)11(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYMYFFWCHQAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















